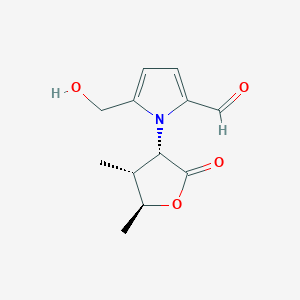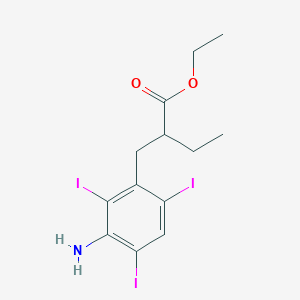
azanium;prop-2-enamide;prop-2-enenitrile;prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile: is a synthetic polymer composed of three monomers: 2-propenoic acid, ammonium salt, 2-propenamide, and 2-propenenitrile. This polymer is known for its unique properties, including high thermal stability, excellent solvent resistance, and mechanical strength. It is widely used in various industrial applications, such as coatings, adhesives, and sealants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile typically involves free radical polymerization. The monomers 2-propenoic acid, ammonium salt, 2-propenamide, and 2-propenenitrile are mixed in a suitable solvent, and a free radical initiator, such as azobisisobutyronitrile (AIBN), is added to initiate the polymerization reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer properties.
Industrial Production Methods: In industrial settings, the polymerization process is often conducted in large-scale reactors equipped with temperature and pressure control systems. The monomers are continuously fed into the reactor, and the polymerization reaction is monitored to maintain consistent product quality. After polymerization, the polymer is isolated by precipitation, filtration, and drying. The final product is typically obtained as a powder or granules.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the polymer to their reduced forms.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the functional groups being replaced.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the polymer with modified functional groups.
Substitution: Polymers with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry: The polymer is used as a precursor for the synthesis of various functional materials. Its unique properties make it suitable for developing advanced materials with specific chemical functionalities.
Biology: In biological research, the polymer is used as a scaffold for tissue engineering and drug delivery systems
Medicine: The polymer is explored for its potential use in medical devices and implants. Its stability and resistance to degradation are advantageous for long-term medical applications.
Industry: In the industrial sector, the polymer is widely used in coatings, adhesives, and sealants. Its excellent adhesion and corrosion resistance properties make it valuable for protective coatings and bonding applications.
Mécanisme D'action
The mechanism of action of 2-propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with specific receptors or enzymes, leading to desired biological or chemical effects. For example, in drug delivery systems, the polymer can encapsulate therapeutic agents and release them in a controlled manner at the target site.
Comparaison Avec Des Composés Similaires
- 2-Propenoic acid, sodium salt, polymer with 2-propenamide
- 2-Propenoic acid, potassium salt, polymer with 2-propenamide
- 2-Propenoic acid, sodium salt, polymer with 2-propenamide and sodium 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-1-propanesulfonate
Comparison:
- 2-Propenoic acid, sodium salt, polymer with 2-propenamide: This polymer has similar properties but uses sodium salt instead of ammonium salt, which can affect its solubility and reactivity.
- 2-Propenoic acid, potassium salt, polymer with 2-propenamide: The use of potassium salt provides different ionic characteristics, influencing the polymer’s behavior in various applications.
- 2-Propenoic acid, sodium salt, polymer with 2-propenamide and sodium 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-1-propanesulfonate: This polymer includes an additional sulfonate group, enhancing its water solubility and potential for specific applications.
The uniqueness of 2-propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile lies in its combination of monomers, providing a balance of properties that make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
102082-95-1 |
|---|---|
Formule moléculaire |
C9H15N3O3 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
azanium;prop-2-enamide;prop-2-enenitrile;prop-2-enoate |
InChI |
InChI=1S/C3H5NO.C3H3N.C3H4O2.H3N/c1-2-3(4)5;1-2-3-4;1-2-3(4)5;/h2H,1H2,(H2,4,5);2H,1H2;2H,1H2,(H,4,5);1H3 |
Clé InChI |
NDXOWKYGRCOHDJ-UHFFFAOYSA-N |
SMILES |
C=CC#N.C=CC(=O)N.C=CC(=O)[O-].[NH4+] |
SMILES canonique |
C=CC#N.C=CC(=O)N.C=CC(=O)[O-].[NH4+] |
Synonymes |
2-Propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)










![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)


